molecular formula C10H12N2O B8587292 3-Amino-4-hydroxy-5-isopropylbenzonitrile

3-Amino-4-hydroxy-5-isopropylbenzonitrile

Cat. No.: B8587292
M. Wt: 176.21 g/mol
InChI Key: WDTWYQYDSJDMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-hydroxy-5-isopropylbenzonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-amino-4-hydroxy-5-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H12N2O/c1-6(2)8-3-7(5-11)4-9(12)10(8)13/h3-4,6,13H,12H2,1-2H3

InChI Key

WDTWYQYDSJDMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)C#N)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-3-isopropenyl-5-nitrobenzonitrile (4.135 g, 20.25 mmol) in ethyl acetate (100 ml) was added 1.2 g of Pd/C. The resulting mixture was degassed and flushed with nitrogen, and then degassed and flushed with hydrogen using a double balloon. The reaction was stirred under hydrogen for 14 h, and then diluted with ethyl acetate, filtered through a pad of Celite and concentrated. The residue was purified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of dichloromethane, followed by a linear gradient of ethyl acetate in dichloromethane from 0% to 50% over 10 column volume. It was then repurified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of 5% ethyl acetate in hexanes, followed by a linear gradient of ethyl acetate in hexanes from 5% to 100% over 10 column volumes to afford the title compound. Mass spectrum (ESI) 177.4 (M+1).
Quantity
4.135 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

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